4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine
Overview
Description
4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine is a useful research compound. Its molecular formula is C6H5ClN2S and its molecular weight is 172.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been identified as potent inhibitors of 3-phosphoinositide-dependent kinase 1 (pdk1), a crucial target in cancer therapy .
Mode of Action
It is known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Biochemical Pathways
Compounds with similar structures have been found to inhibit pdk1, which plays a crucial role in the pi3k/akt signaling pathway, a key pathway in cell survival and proliferation .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Similar compounds have shown potential in cancer therapy due to their inhibitory effects on pdk1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Properties
IUPAC Name |
4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEUXQBLKOGGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671979 | |
Record name | 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53826-89-4 | |
Record name | 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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